Enhanced Lipophilicity: 2-Ethyl vs. 2-Methyl Substitution in 4,6-Dichloro-5-nitropyrimidines
The replacement of a 2-methyl group with a 2-ethyl group in the 4,6-dichloro-5-nitropyrimidine scaffold increases lipophilicity, a critical parameter for membrane permeability and bioavailability. While direct logP data for the ethyl analog is not available in public literature, the calculated logP (cLogP) for 4,6-dichloro-2-ethyl-5-nitropyrimidine is 2.01, which is approximately 0.5 units higher than the cLogP for the 2-methyl analog (4,6-dichloro-2-methyl-5-nitropyrimidine), which is estimated to be ~1.5 [1]. This increase in lipophilicity correlates with enhanced ability to cross biological membranes, a property specifically targeted in the design of herbicidal 5-nitropyrimidine derivatives where a 2-ethyl group is explicitly preferred over a methyl group [2].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.01 |
| Comparator Or Baseline | 4,6-Dichloro-2-methyl-5-nitropyrimidine (estimated cLogP ~1.5) |
| Quantified Difference | cLogP increase of ~0.5 units |
| Conditions | Calculated partition coefficient (octanol-water) |
Why This Matters
Higher lipophilicity directly impacts the absorption, distribution, and overall bioavailability of compounds derived from this building block, making the 2-ethyl analog a superior choice for developing bioactive molecules where membrane penetration is a key requirement.
- [1] ChemSrc. (2024). 6237-95-2: 4,6-Dichloro-2-ethyl-5-nitropyrimidine. View Source
- [2] Ciba-Geigy AG. (1976). 5-Nitropyrimidine derivatives. U.S. Patent No. 3,948,914. View Source
